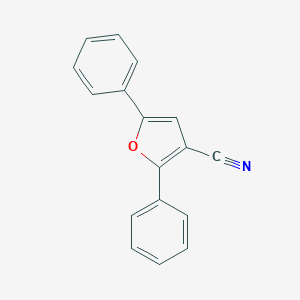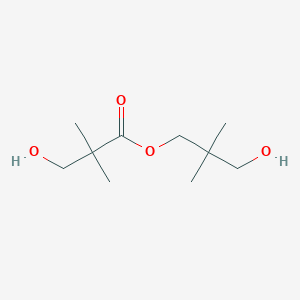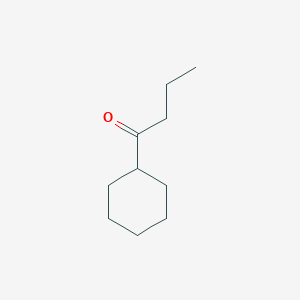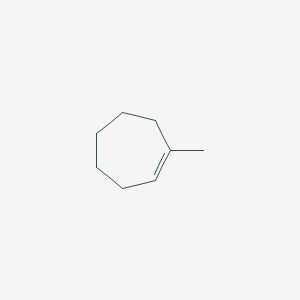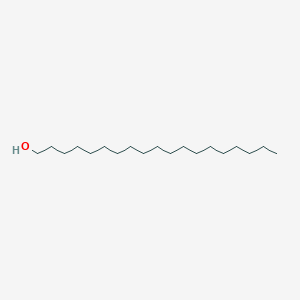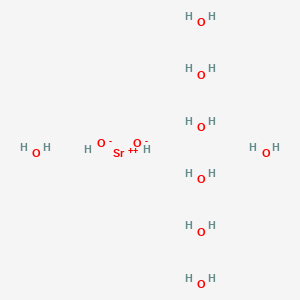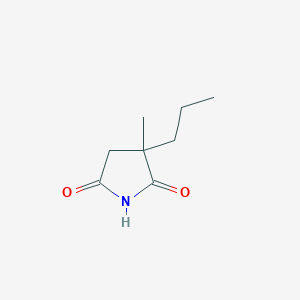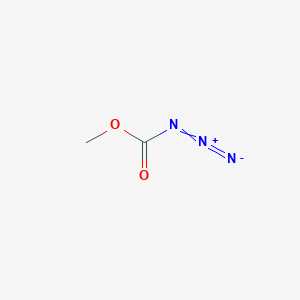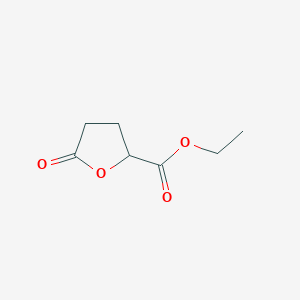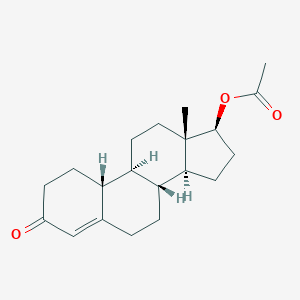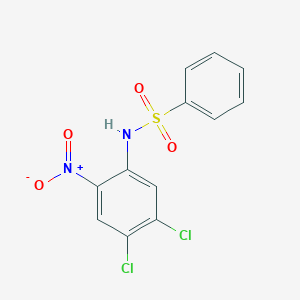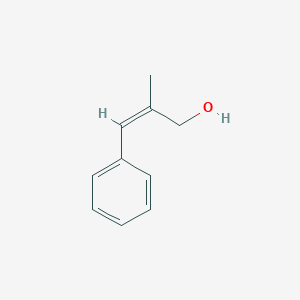![molecular formula C13H18O2 B074945 1-[Hydroxy(phenyl)methyl]cyclohexanol CAS No. 1135-72-4](/img/structure/B74945.png)
1-[Hydroxy(phenyl)methyl]cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Hydroxy(phenyl)methyl]cyclohexanol, commonly known as Tramadol, is a synthetic opioid analgesic used to treat moderate to severe pain. It was first synthesized in 1962 by Grünenthal GmbH and has been widely used in clinical practice since the 1990s. The unique chemical structure of Tramadol makes it a promising candidate for pain management, and its mechanism of action is different from other opioids.
Mécanisme D'action
Tramadol's mechanism of action is complex and involves multiple pathways. It acts as a weak μ-opioid receptor agonist, inhibiting the reuptake of norepinephrine and serotonin, and also interacts with GABA receptors. The combination of these actions results in a synergistic effect that leads to pain relief. Tramadol's unique mechanism of action makes it less addictive than other opioids, and it has a lower potential for abuse.
Effets Biochimiques Et Physiologiques
Tramadol has a wide range of biochemical and physiological effects. It is rapidly absorbed after oral administration, and peak plasma concentrations are reached within 1-2 hours. Tramadol is metabolized in the liver by the cytochrome P450 system, and its metabolites are excreted in the urine. Tramadol has a half-life of approximately 6 hours, and its effects can last up to 24 hours. The most common side effects of Tramadol include nausea, dizziness, and constipation.
Avantages Et Limitations Des Expériences En Laboratoire
Tramadol has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. Tramadol's unique mechanism of action also makes it a promising candidate for investigating pain pathways and developing new pain management strategies. However, there are some limitations to using Tramadol in laboratory experiments. Its effects can be variable, and it may not be suitable for all types of pain models. In addition, the use of Tramadol in laboratory experiments may not accurately reflect its clinical use in humans.
Orientations Futures
There are several future directions for research on Tramadol. One area of interest is the development of new formulations that can improve its efficacy and reduce its side effects. Another area of interest is the investigation of Tramadol's potential use in treating depression and anxiety disorders. In addition, there is a need for further research on Tramadol's mechanism of action and its potential use in treating opioid addiction and withdrawal symptoms. Overall, Tramadol's unique chemical structure and mechanism of action make it a promising candidate for further research and development in the field of pain management.
Méthodes De Synthèse
The synthesis of Tramadol involves the reaction of cyclohexanone with benzyl chloride, followed by reduction with sodium borohydride to form 1-(methylamino)cyclohexanol. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt of Tramadol. The synthesis of Tramadol is well-established and has been optimized for large-scale production.
Applications De Recherche Scientifique
Tramadol has been extensively studied for its analgesic effects in various clinical settings. It has been shown to be effective in managing acute and chronic pain, including postoperative pain, cancer pain, and neuropathic pain. Tramadol has also been studied for its potential use in treating opioid addiction and withdrawal symptoms. In addition, Tramadol has been investigated for its potential use in treating depression and anxiety disorders.
Propriétés
Numéro CAS |
1135-72-4 |
|---|---|
Nom du produit |
1-[Hydroxy(phenyl)methyl]cyclohexanol |
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1-[hydroxy(phenyl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H18O2/c14-12(11-7-3-1-4-8-11)13(15)9-5-2-6-10-13/h1,3-4,7-8,12,14-15H,2,5-6,9-10H2 |
Clé InChI |
IHBQQMPFWYZRPM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C(C2=CC=CC=C2)O)O |
SMILES canonique |
C1CCC(CC1)(C(C2=CC=CC=C2)O)O |
Autres numéros CAS |
1135-72-4 |
Synonymes |
1-(hydroxy-phenyl-methyl)cyclohexan-1-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



